molecular formula C8H7FO3 B13555494 1-(4-Fluoro-2,6-dihydroxyphenyl)ethan-1-one

1-(4-Fluoro-2,6-dihydroxyphenyl)ethan-1-one

Cat. No.: B13555494
M. Wt: 170.14 g/mol
InChI Key: CYWVNDTVZQPVHQ-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2,6-dihydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H7FO3. This compound is characterized by the presence of a fluoro group and two hydroxyl groups attached to a phenyl ring, along with an ethanone group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Fluoro-2,6-dihydroxyphenyl)ethan-1-one can be synthesized through several methods. One common method involves the hydrolysis of 8-acetyl-7-hydroxy-4-methylcoumarin with sodium hydroxide solution under reflux conditions . This reaction typically yields the desired compound in moderate to high yields (56-73%).

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2,6-dihydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluoro-2,6-dihydroxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2,6-dihydroxyphenyl)ethan-1-one involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural modifications. The hydroxyl groups allow for hydrogen bonding with target proteins, while the fluoro group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Difluorophenyl)ethan-1-one: Similar structure but with two fluoro groups instead of one.

    1-(2,6-Difluorophenyl)ethan-1-one: Similar structure with fluoro groups at different positions.

    1-(2,4-Dihydroxyphenyl)ethan-1-one: Similar structure but without the fluoro group.

Uniqueness

1-(4-Fluoro-2,6-dihydroxyphenyl)ethan-1-one is unique due to the specific positioning of the fluoro and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. This unique arrangement allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

IUPAC Name

1-(4-fluoro-2,6-dihydroxyphenyl)ethanone

InChI

InChI=1S/C8H7FO3/c1-4(10)8-6(11)2-5(9)3-7(8)12/h2-3,11-12H,1H3

InChI Key

CYWVNDTVZQPVHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1O)F)O

Origin of Product

United States

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